molecular formula C25H24O6 B097323 Cyclomulberrin CAS No. 19275-51-5

Cyclomulberrin

Cat. No.: B097323
CAS No.: 19275-51-5
M. Wt: 420.5 g/mol
InChI Key: SYFDWXWLRGHYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclomulberrin is an extended flavonoid compound characterized by its unique structure, which includes a 6H,7H-chromeno[4,3-b]chromen-7-one core substituted with various functional groups. It is naturally found in the bark of Morus species, such as Morus alba, and has been reported to possess protective properties for human neuronal cells . This compound is known for its yellow powdery appearance and has a molecular formula of C25H24O6 .

Mechanism of Action

Target of Action

Cyclomulberrin, an extended flavonoid, primarily targets platelets in the human body . It inhibits arachidonic acid (AA) and collagen-induced platelet aggregation . Platelets play a crucial role in blood clotting and wound healing. By interacting with these cells, this compound can influence the body’s response to injury and inflammation.

Mode of Action

This compound interacts with its targets by inhibiting the aggregation of platelets, a process crucial for blood clotting . The compound shows inhibition of arachidonic acid (AA) and collagen-induced platelet aggregation, with an IC50 value of 128.2 μM . This means that this compound can effectively inhibit over half of the platelet aggregation activity at this concentration.

Result of Action

The primary result of this compound’s action is the inhibition of platelet aggregation . This could potentially lead to a decrease in blood clot formation, which may be beneficial in conditions where clotting is a concern Therefore, the use of this compound should always be under the guidance of a healthcare professional.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclomulberrin can be synthesized through plant extraction or biosynthesis methods. In plant extraction, it is typically extracted from the leaves, roots, or other parts of the mulberry tree. The biosynthetic process involves the use of microorganisms or fermentation techniques .

Industrial Production Methods: Industrial production of this compound primarily relies on large-scale extraction from mulberry trees. The process involves harvesting the plant material, followed by solvent extraction and purification to isolate the compound. Advanced techniques such as column chromatography and thin-layer chromatography are often employed to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Cyclomulberrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxy groups at positions 3, 8, and 10, as well as the prenyl groups at positions 6 and 11 .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can exhibit different biological activities .

Comparison with Similar Compounds

Cyclomulberrin is often compared with other prenylated flavonoids such as morusin, cyclomorusin, and engeletin. These compounds share similar structural features but differ in their biological activities and specific functional groups . For instance:

This compound stands out due to its unique combination of hydroxy and prenyl groups, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

3,8,10-trihydroxy-11-(3-methylbut-2-enyl)-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O6/c1-12(2)5-7-15-17(27)11-18(28)21-23(29)22-20(9-13(3)4)30-19-10-14(26)6-8-16(19)25(22)31-24(15)21/h5-6,8-11,20,26-28H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFDWXWLRGHYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C4=C(C=C(C=C4)O)OC3C=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317405
Record name Cyclomulberrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyclomulberrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030688
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19275-51-5
Record name Cyclomulberrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19275-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclomulberrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclomulberrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030688
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

245 - 246 °C
Record name Cyclomulberrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030688
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclomulberrin
Reactant of Route 2
Cyclomulberrin
Reactant of Route 3
Cyclomulberrin
Reactant of Route 4
Cyclomulberrin
Reactant of Route 5
Cyclomulberrin
Reactant of Route 6
Cyclomulberrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.